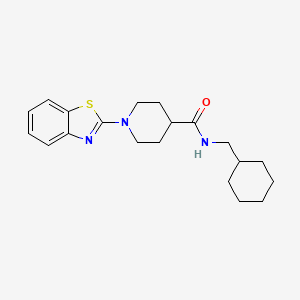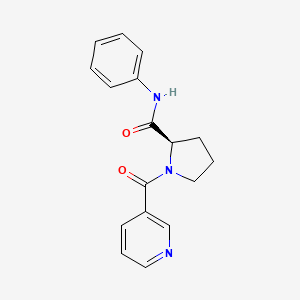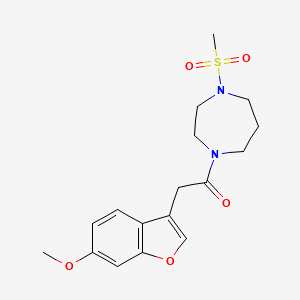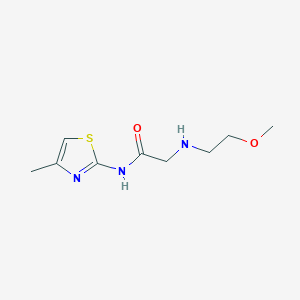
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a small molecule drug that has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves the inhibition of various enzymes and receptors. It inhibits the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. Additionally, it inhibits the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and neuronal activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes. Furthermore, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide in lab experiments include its small molecular weight, which allows for easy penetration into cells, and its ability to inhibit multiple enzymes and receptors. However, the limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the research of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective synthesis methods that increase its solubility and reduce its toxicity. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves a multi-step process. The first step involves the reaction of 2-chlorobenzylamine with 2-bromo-1-pyrazinylpiperidine to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine. The second step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine with ethyl chloroformate to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester with ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has shown promising results in scientific research for the treatment of various diseases. It has been found to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-4-2-1-3-14(15)11-21-17(23)13-5-9-22(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEDOFVWIXOUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
